

Application Notes and Protocols for TAK-875 (Fasiglifam) Administration in Rodent Models

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Compound of Interest

Compound Name: TAK-875 Hemihydrate

Cat. No.: B8050781

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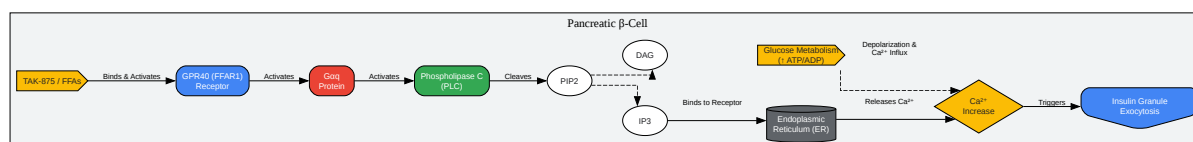
Abstract: This document provides a comprehensive guide for the preclinical administration of TAK-875 (Fasiglifam), a potent and selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in rodent models. TAK-875 enhances glucose-stimulated insulin secretion (GSIS) and was developed for the treatment of type 2 diabetes mellitus. Although its clinical development was halted due to liver safety concerns, it remains a valuable tool for metabolic research.^{[1][2]} These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established scientific literature to ensure experimental reproducibility and integrity. We will cover TAK-875's mechanism of action, vehicle preparation, administration protocols for various experimental paradigms, and key pharmacokinetic parameters.

Introduction: The Role and Mechanism of TAK-875

TAK-875 is a novel, orally available small molecule that acts as an ago-allosteric modulator of the free fatty acid receptor 1 (FFAR1), also known as GPR40.^[3] GPR40 is highly expressed in pancreatic β -cells and plays a crucial role in mediating the insulin secretion stimulated by medium and long-chain free fatty acids (FFAs).^{[4][5]}

The primary mechanism of TAK-875 involves potentiating the body's natural response to elevated glucose levels. It binds to GPR40 and works synergistically with endogenous FFAs to enhance GSIS.[3][6] This action is mediated primarily through the Gαq protein signaling pathway. Activation of this pathway leads to the production of inositol triphosphate (IP3), which triggers the release of calcium from intracellular stores.[5][7] The resulting increase in cytosolic calcium concentration is a key step in the cascade that leads to insulin granule exocytosis.[5] A significant advantage of this mechanism is its glucose-dependency, which minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.[7][8]

Despite promising efficacy, TAK-875 development was terminated in Phase 3 clinical trials due to observations of liver toxicity in some patients.[9] Mechanistic studies in animal models suggest this may be linked to the inhibition of bile acid transporters.[1][2] Researchers using TAK-875 should consider incorporating endpoints for hepatic safety assessment in their study designs.



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Caption: GPR40 (FFAR1) signaling pathway activated by TAK-875 in pancreatic β-cells.

Compound Specifications and Formulation Protocol

Accurate and consistent formulation is critical for reliable in vivo results. TAK-875 is practically insoluble in water, necessitating its administration as a suspension.[10][11]

Parameter	Value
Chemical Name	[(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate
Synonyms	Fasiglifam
CAS Number	1000413-72-8 (Anhydrous), 1374598-80-7 (Hemihydrate)
Molecular Weight	524.6 g/mol (Anhydrous), 533.63 g/mol (Hemihydrate)[10]
Solubility	DMSO: ≥90 mg/mL[8]; Water: Insoluble[10]; Ethanol: Insoluble[10]

Protocol 2.1: Preparation of TAK-875 Oral Suspension

This protocol describes the preparation of a 1 mg/mL suspension in 0.5% methylcellulose, a commonly used vehicle in published studies.[3][9][12] Adjust the final concentration as needed for the target dose and dosing volume.

Materials:

- TAK-875 (Fasiglifam) powder
- Methylcellulose (MC), 400 cP
- Sterile water for injection or equivalent purified water
- Sterile glass beaker or vial
- Magnetic stirrer and stir bar
- Weighing scale and weigh paper/boat

Procedure:

- Prepare the Vehicle (0.5% w/v Methylcellulose):
 - Heat approximately one-third of the total required volume of sterile water to 60-70°C.
 - Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).
 - While stirring the hot water vigorously, slowly sprinkle the methylcellulose powder onto the surface to ensure each particle is wetted and avoid clumping.
 - Once dispersed, remove from heat and add the remaining two-thirds of the water as cold water or ice to accelerate cooling.
 - Continue stirring in a cold bath (2-4°C) until a clear, viscous solution is formed. Store the vehicle at 2-8°C.

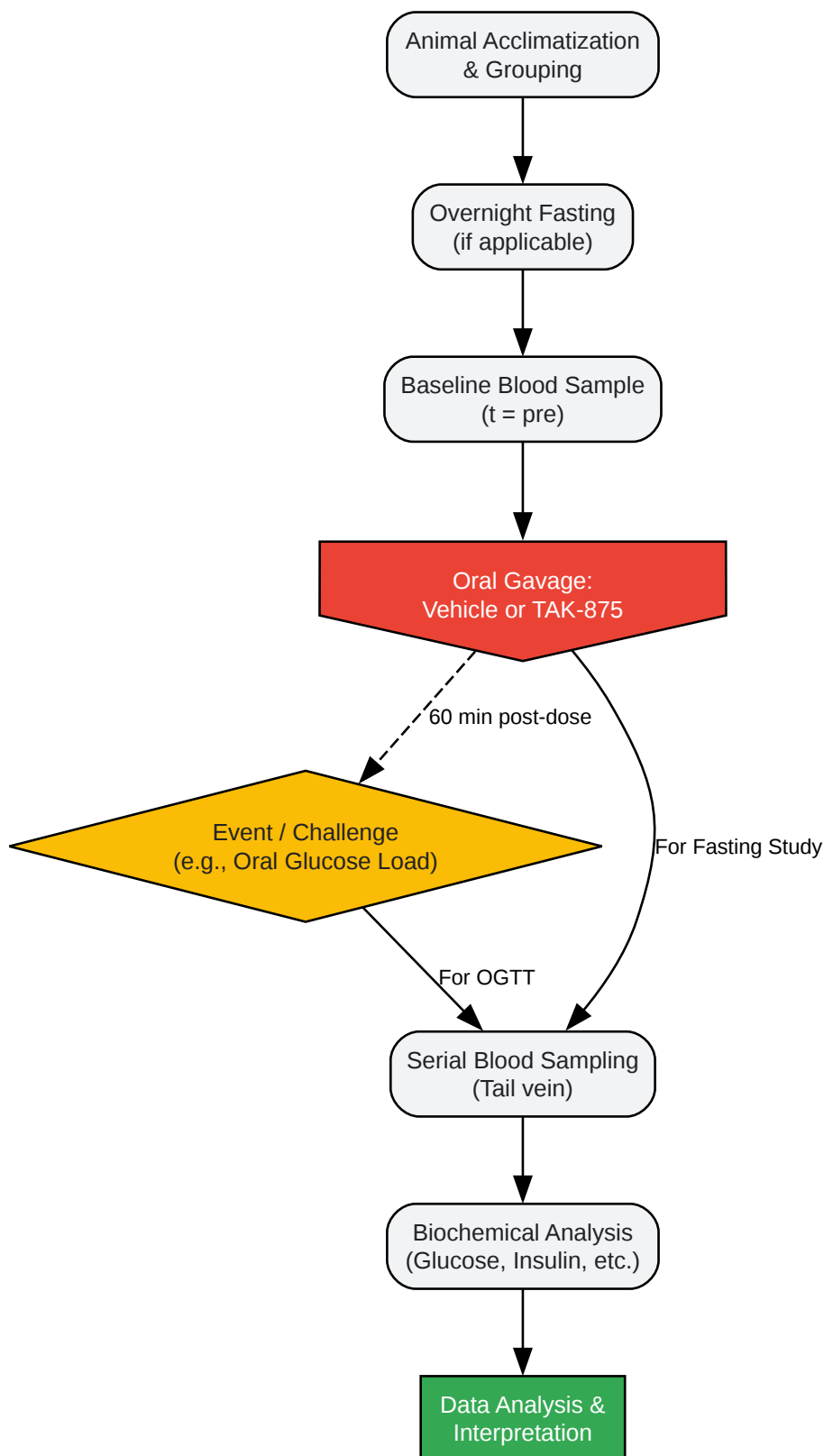
- Prepare the TAK-875 Suspension:
 - Accurately weigh the required amount of TAK-875 powder. For a 10 mL batch at 1 mg/mL, weigh 10 mg of TAK-875.
 - Place the powder in a sterile glass vial.
 - Add a small volume of the 0.5% MC vehicle (e.g., 1-2 mL) to the powder to create a paste. Triturate with a spatula or vortex to ensure no clumps remain. This wetting step is critical for a homogenous suspension.
 - Gradually add the remaining 0.5% MC vehicle to reach the final desired volume while continuously stirring or vortexing.
 - Place a magnetic stir bar in the vial and stir the suspension continuously for at least 30 minutes before dosing.

- Administration:
 - Maintain continuous, gentle stirring during the entire dosing period to prevent the compound from settling.
 - Administer to animals via oral gavage using an appropriately sized gavage needle.

Experimental Design and Administration Protocols

The choice of rodent model and experimental design depends on the research question.

Zucker diabetic fatty (ZDF) rats are a common model for type 2 diabetes and insulin resistance, while N-STZ-1.5 rats are a non-obese type 2 diabetes model.^{[7][12]} Sprague Dawley or Wistar rats are often used for pharmacokinetic and safety studies.^{[7][9]}



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Caption: General experimental workflow for acute in vivo studies with TAK-875.

Protocol 3.1: Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of TAK-875 on glucose disposal and insulin secretion following a glucose challenge.

Procedure:

- Acclimatize animals and fast them overnight (approx. 16-18 hours) with free access to water.
- Collect a baseline blood sample (t= -60 min or 'pre') from the tail vein.
- Administer TAK-875 (e.g., 1-10 mg/kg) or vehicle orally by gavage.[7][13] A dose of 3 mg/kg has been shown to be effective.[12]
- At t=0 min (60 minutes after drug administration), collect a second blood sample and immediately administer an oral glucose load (1.5-2 g/kg).[3]
- Collect subsequent blood samples at 10, 30, 60, and 120 minutes after the glucose load.
- Process blood samples to separate plasma (e.g., using EDTA or heparin tubes followed by centrifugation).
- Analyze plasma for glucose and insulin concentrations.

Protocol 3.2: Fasting Hyperglycemia Assessment

This protocol evaluates the effect of TAK-875 on elevated fasting blood glucose levels in diabetic rodent models.

Procedure:

- Use a diabetic model such as ZDF rats (e.g., at 19 weeks of age).[12]
- Fast animals overnight.
- Collect a baseline blood sample (t=0 h).
- Administer TAK-875 (e.g., 10 mg/kg) or vehicle orally by gavage.[7][12]

- Collect blood samples at 0.5, 1, 2, 4, and 6 hours post-dosing.[12]
- Process samples and analyze for plasma glucose and insulin.

Dosage Summary for Rodent Studies

Study Type	Rodent Model	Route	Dose Range	Reference(s)
Oral Glucose Tolerance Test (OGTT)	N-STZ-1.5 Rats	Oral	1 - 10 mg/kg	[7]
Oral Glucose Tolerance Test (OGTT)	ZDF Rats	Oral	3 mg/kg	[12]
Fasting Hyperglycemia	ZDF Rats	Oral	10 mg/kg	[7][12]
Chronic Glycemic Control	ZDF Rats	Oral	10 mg/kg (b.i.d.)	[12]
Pharmacokinetics	Sprague Dawley Rats	Oral	10 & 50 mg/kg	[9]
Pharmacokinetics	Sprague Dawley Rats	IV	5 mg/kg	[9]

Pharmacokinetic Profile in Rats

Understanding the pharmacokinetic profile of TAK-875 is essential for designing effective dosing regimens and interpreting results. Studies in Sprague Dawley rats have shown that TAK-875 is well-absorbed after oral administration with excellent bioavailability.[9]

Parameter	Oral Dose: 10 mg/kg	Oral Dose: 50 mg/kg	IV Dose: 5 mg/kg	Reference
C _{max} (Peak Concentration)	~12.6 µg/mL	~80.0 µg/mL	~9.0 µg/mL	[9]
T _{max} (Time to Peak)	~1 hour	~1 hour	N/A	[9]
t _{1/2} (Half-life)	~11-12 hours	~10 hours	N/A	[9]
Bioavailability (F%)	85 - 120%	85 - 120%	N/A	[9]

Values are approximate means from male and female rats.

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